1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene
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Overview
Description
1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene is an organic compound characterized by a methoxy group and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The methylsulfanyl group can be introduced via a thiolation reaction using a methylsulfanyl reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions would be selected based on their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-Methoxy-4-(methylsulfanyl)benzene
- 1-Methoxy-2-(methylsulfanyl)benzene
- 1-Methoxy-3-(methylsulfanyl)benzene
Comparison: 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene is unique due to the presence of both a methoxy group and a methylsulfanyl group on the benzene ring, along with an extended pentenyl chain. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Properties
CAS No. |
67556-38-1 |
---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-methoxy-3-(4-methylsulfanylpent-4-enyl)benzene |
InChI |
InChI=1S/C13H18OS/c1-11(15-3)6-4-7-12-8-5-9-13(10-12)14-2/h5,8-10H,1,4,6-7H2,2-3H3 |
InChI Key |
CCUOJEXARQIPOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(=C)SC |
Origin of Product |
United States |
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